2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol is histamine . Histamine is a compound that is involved in local immune responses and acts as a neurotransmitter. The interaction of this compound with histamine plays a crucial role in its mechanism of action .
Mode of Action
This compound, also known as 1-methylhistamine, is a metabolite of histamine . It is produced by the action of the enzyme histamine 1-methyltransferase on histamine . This interaction with its target leads to various physiological changes.
Biochemical Pathways
The compound this compound is involved in the pathway of histidine metabolism . Histidine metabolism is a crucial biochemical pathway that leads to the production of various important compounds, including histamine .
Pharmacokinetics
Given its solubility in water and other polar solvents , it can be inferred that it may have good bioavailability.
Result of Action
It is known that imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . .
Biochemical Analysis
Cellular Effects
Imidazole derivatives are known to have a broad range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the reaction of glyoxal with ammonia, followed by subsequent modifications to introduce the desired substituents . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel or aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, tosylates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Histamine: A biogenic amine derived from histidine, playing a role in immune responses and neurotransmission.
Imidazole: The parent compound of the imidazole family, used in various chemical and pharmaceutical applications.
Uniqueness
2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-amino-1-(1-methylimidazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-3-5(8-4-9)6(10)2-7/h3-4,6,10H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVUPCLNRGBKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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